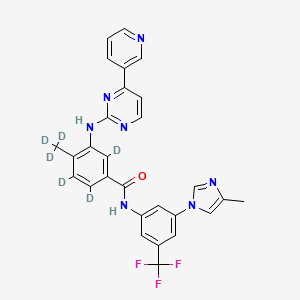

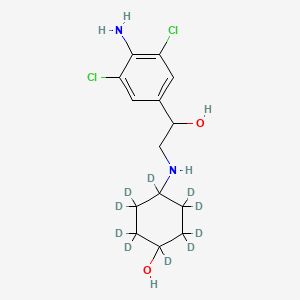

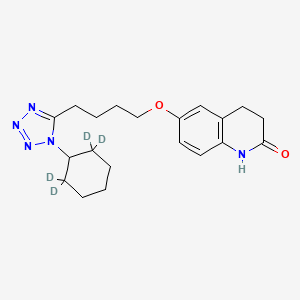

Cilostazol-d4

説明

Cilostazol-d4 is a derivative of Cilostazol, a 2-oxyquinolone derivative . It is used as an internal standard for the quantification of cilostazol . It is a phosphodiesterase 3A (PDE3A) inhibitor, selective for PDE3A over PDE1, -2, -4, and 5 .

Molecular Structure Analysis

The molecular formula of Cilostazol-d4 is C20H23D4N5O2 . The canonical SMILES representation isO=C(N1)CCC2=C1C=CC(OCCCCC3=NN=NN3C4C([2H])([2H])CCCC4([2H])[2H])=C2 .

科学的研究の応用

Atherosclerosis Research

Cilostazol-d4 has been studied for its role in atherosclerosis and vascular biology. It’s a phosphodiesterase-3 inhibitor that exhibits various pharmacological effects, such as vasodilation and inhibition of platelet activation, which are crucial in managing atherosclerotic cardiovascular disease (ASCVD) . Studies have shown that cilostazol can effectively reduce adverse cardiovascular events and has been compared to control or active agents in clinical trials involving individuals with or without a history of coronary artery disease or stroke .

Cardiovascular Disease Treatment

In the treatment of cardiovascular diseases , cilostazol-d4 is used for its antiplatelet and vasodilatory properties. It has been investigated as an adjunctive therapy for the reduction of restenosis after coronary and peripheral endovascular interventions, and in the prevention of secondary stroke . Clinical trials have assessed its outcome impact on patients with coronary artery disease or at high risk of cardiovascular disease .

Pharmacodynamics Studies

Pharmacodynamics studies of cilostazol-d4 focus on understanding its effects on the body, particularly its mechanism of action through the inhibition of phosphodiesterase III, which leads to increased levels of cyclic adenosine monophosphate (cAMP) . This mechanism contributes to its antiplatelet, antiproliferative, and vasodilatory effects.

Clinical Trials

Cilostazol-d4 has been the subject of numerous clinical trials . It has been evaluated for its efficacy and safety in conditions like mild cognitive impairment, with trials exploring its potential to prevent the conversion from mild cognitive impairment to dementia . Other trials have investigated its use for secondary stroke prevention .

Mechanism of Action Research

Research into the mechanism of action of cilostazol-d4 has revealed its role in inhibiting phosphodiesterase type 3 (PDE 3), which is associated with an increase in cAMP and subsequent inhibition of platelet aggregation . This research is fundamental in understanding how cilostazol-d4 works at a molecular level and its potential therapeutic applications.

Pharmacokinetics Research

Pharmacokinetics research examines how cilostazol-d4 is absorbed, distributed, metabolized, and excreted by the body. Studies have compared the pharmacokinetic characteristics of controlled-release cilostazol formulations with immediate-release tablets, assessing their bioequivalence and tolerability . This research is crucial for optimizing dosing regimens and improving patient outcomes.

作用機序

Target of Action

Cilostazol-d4 primarily targets Phosphodiesterase III (PDE III) . This enzyme plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a molecule that is involved in various cellular processes. By inhibiting PDE III, Cilostazol-d4 increases the levels of cAMP within cells .

Mode of Action

Cilostazol-d4 interacts with its primary target, PDE III, by inhibiting its activity. This inhibition leads to an increase in intracellular cAMP levels . Elevated cAMP levels then lead to the activation of Protein Kinase A (PKA), which in turn inhibits platelet aggregation and induces vasodilation .

Biochemical Pathways

The primary biochemical pathway affected by Cilostazol-d4 is the cAMP-dependent pathway. The increase in cAMP levels, resulting from PDE III inhibition, affects multiple cellular processes. For instance, it inhibits platelet aggregation, promotes vasodilation, and protects against ischemic-reperfusion injury . Additionally, Cilostazol-d4 has been implicated in other pathways, including the inhibition of adenosine reuptake and the inhibition of multidrug resistance protein 4 .

Result of Action

The molecular and cellular effects of Cilostazol-d4’s action are wide-ranging due to its impact on cAMP levels and subsequent activation of PKA. It exhibits antiplatelet, antiproliferative, and vasodilatory properties, and it also provides protection against ischemic-reperfusion injury . These effects have been observed in multiple cell types, including platelets, vascular smooth muscle cells, adipose cells, and ventricular myocytes .

将来の方向性

Cilostazol, the parent compound of Cilostazol-d4, has been investigated for clinical use in a variety of settings including intermittent claudication, as an adjunctive for reduction of restenosis after coronary and peripheral endovascular interventions, and in the prevention of secondary stroke . Future research could explore the potential benefits of Cilostazol-d4 in these areas .

特性

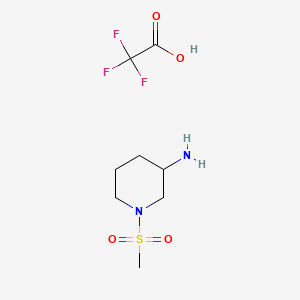

IUPAC Name |

6-[4-[1-(2,2,6,6-tetradeuteriocyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h10-11,14,16H,1-9,12-13H2,(H,21,26)/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGUKTPIGVIEKM-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCCC(C1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cilostazol-d4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

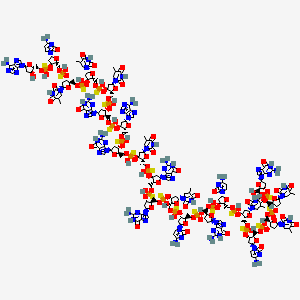

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。